molecular formula C37H76N2O2 B14502419 N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide CAS No. 64205-88-5

N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide

Cat. No.: B14502419
CAS No.: 64205-88-5
M. Wt: 581.0 g/mol
InChI Key: MWEGCAKAWFFCQT-UHFFFAOYSA-N
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Description

N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide is a complex organic compound that contains a secondary amide, a secondary amine, and an ether functional group. It is characterized by its long aliphatic chains, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide typically involves the reaction of octadecanoic acid with 3-(tridecyloxy)propylamine under specific conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide involves its interaction with molecular targets such as cell membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide: Contains similar functional groups but differs in the length of the aliphatic chains.

    N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)hexadecanamide: Similar structure with a shorter aliphatic chain.

    N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)dodecanamide: Another similar compound with an even shorter aliphatic chain.

Uniqueness

This compound is unique due to its specific combination of functional groups and long aliphatic chains, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring amphiphilic compounds .

Properties

CAS No.

64205-88-5

Molecular Formula

C37H76N2O2

Molecular Weight

581.0 g/mol

IUPAC Name

N-[3-(3-tridecoxypropylamino)propyl]octadecanamide

InChI

InChI=1S/C37H76N2O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-31-37(40)39-34-29-32-38-33-30-36-41-35-28-26-24-22-20-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3,(H,39,40)

InChI Key

MWEGCAKAWFFCQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCOCCCCCCCCCCCCC

Origin of Product

United States

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